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Cat. No.: B385973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Ethyl 4-
hydroxyquinoline-2-carboxylate and its derivatives. Due to the limited availability of specific

crystallographic data for the title compound, this paper presents a detailed examination of

closely related structures to offer valuable insights into its potential solid-state conformation,

intermolecular interactions, and experimental protocols. The information herein is intended to

support research and development efforts in medicinal chemistry and material science.

Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of

pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.

[1] The 4-hydroxyquinoline-2-carboxylate scaffold, in particular, is a key pharmacophore in

various biologically active molecules.[2][3] Understanding the three-dimensional structure and

intermolecular interactions of these compounds at a molecular level is crucial for rational drug

design and the development of new therapeutic agents. This guide summarizes the available

crystallographic data for analogues of Ethyl 4-hydroxyquinoline-2-carboxylate, details

relevant experimental procedures, and visualizes key workflows.
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Basic physicochemical properties for Ethyl 4-hydroxy-2-quinolinecarboxylate have been

reported.

Property Value Reference

Molecular Formula C₁₂H₁₁NO₃ [4]

Molecular Weight 217.22 g/mol [4][5]

CAS Number 24782-43-2 [4]

Melting Point 216-218 °C (lit.) [4]

Synthesis and Crystallization
The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach

reaction.[2][6] While a specific detailed protocol for Ethyl 4-hydroxyquinoline-2-carboxylate
is not available in the provided results, a general workflow can be inferred from the synthesis of

related compounds.
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General Synthetic Workflow for 4-Hydroxyquinoline Esters
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Caption: General workflow for the synthesis and purification of 4-hydroxyquinoline esters.

General Synthetic Procedure
The Conrad-Limpach reaction typically involves the condensation of an aniline derivative with a

β-ketoester.[2] For the synthesis of the title compound, this would likely involve the reaction of

an anthranilic acid derivative with diethyl malonate, followed by cyclization. Another common

route is the Pfitzinger condensation reaction.[3]
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Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution. Common solvent systems for related compounds include DMF/EtOH and

ethanol.[7] For a related compound, colorless rectangular crystals grew after 4 days from a

solution of petroleum ether and ethyl acetate.[8]

Crystal Structure Analysis of Related Compounds
While specific crystallographic data for Ethyl 4-hydroxyquinoline-2-carboxylate is not

available in the provided search results, detailed analyses of closely related compounds offer

significant insights.

Crystal Data for Ethyl 2-(2,4,5-
trimethoxyphenyl)quinoline-4-carboxylate
The crystal structure of this analogue reveals a triclinic system.[8] The quinoline ring system is

nearly planar, and the structure is stabilized by intermolecular C-H···O hydrogen bonds.[8]

Parameter Value

Formula C₂₁H₂₁NO₅

Crystal System Triclinic

Space Group P-1

a (Å) 8.3444 (3)

b (Å) 9.3508 (4)

c (Å) 12.2723 (5)

α (°) 104.079 (2)

β (°) 97.282 (2)

γ (°) 93.904 (2)

V (Å³) 916.43 (6)

Z 2
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Table 1: Crystallographic data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate.[8]

Crystal Data for 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-
c]Quinoline-2,5(6H)-Dione
This related compound crystallizes in a monoclinic system.[7] The structure is characterized by

strong intramolecular hydrogen bonds that play a significant role in the crystal packing.[7] The

molecules are connected by N-H···O hydrogen bonds, forming a 2D network.[7]

Parameter Value

Formula C₁₄H₁₁NO₄

Crystal System Monoclinic

Space Group P2₁/c

Table 2: Crystallographic data for a related pyrano[3,2-c]quinoline derivative.[7]

Experimental Protocols
Detailed experimental protocols are essential for reproducibility. The following sections outline

the typical procedures for synthesis and structural analysis based on the available literature for

related compounds.

Synthesis and Purification Protocol
A general procedure for synthesizing quinoline derivatives is as follows:

A mixture of the appropriate isatin and a compound with an active methylene group is

refluxed in the presence of a base like potassium hydroxide in an ethanol/water mixture.[3]

The reaction mixture is then cooled and acidified to precipitate the crude product.[3]

For esterification, the resulting carboxylic acid is refluxed with absolute ethanol and a

catalytic amount of concentrated sulfuric acid.[8]

The completion of the reaction is monitored by TLC.[8]
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The crude product is purified by column chromatography on silica gel.[8]

Experimental Workflow for Crystal Structure Determination
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Caption: A typical workflow for single-crystal X-ray diffraction analysis.
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X-ray Diffraction Analysis
Single-crystal X-ray diffraction studies are typically performed on a diffractometer equipped with

a Photon detector at low temperatures (e.g., 123 K) using Cu-Kα radiation (λ = 1.54178 Å).[7]

Data Collection: Data is collected using a diffractometer such as a Bruker D8 Venture or

Bruker X8 Proteum.[7][8]

Structure Solution and Refinement: Dual space methods are used for structure solution, and

refinement is carried out using software like SHELXL.[7] Hydrogen atoms can be localized

by difference electron density determination and refined using a riding model.[7]

Biological Significance
Derivatives of 4-hydroxyquinoline exhibit a broad spectrum of biological activities. They have

been investigated as potential cytotoxic agents against cancer cells.[2] Some have shown

antibacterial effects, which led to the development of fluoroquinolone antibiotics.[2]

Furthermore, certain 4-quinoline carboxylic acids are known inhibitors of dihydroorotate

dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway,

making them attractive targets for cancer and autoimmune disease therapies.[3] The

carboxylate group in these molecules often forms crucial interactions, such as salt bridges and

hydrogen bonds, with active site residues of target enzymes.[3]

Conclusion
This technical guide has synthesized the available information on the crystal structure analysis

of Ethyl 4-hydroxyquinoline-2-carboxylate and its analogues. While a dedicated

crystallographic study for the title compound is not yet publicly available, the data from closely

related structures provides a strong foundation for understanding its likely solid-state

properties. The presented experimental protocols and workflows offer a practical guide for

researchers in the field. Further investigation to obtain the specific crystal structure of Ethyl 4-
hydroxyquinoline-2-carboxylate is warranted to fully elucidate its structure-activity

relationships and to guide future drug development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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